molecular formula C19H22F2N4O2S B2722115 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide CAS No. 921875-24-3

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide

Cat. No.: B2722115
CAS No.: 921875-24-3
M. Wt: 408.47
InChI Key: VPNDMMIDXQAPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H22F2N4O2S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activities

Research has been conducted on the synthesis of polyfunctionally substituted heterocyclic compounds derived from related chemical structures, emphasizing their potential antitumor applications. The synthesis procedures typically involve regioselective attacks and/or cyclization, leading to a variety of heterocyclic derivatives. These compounds have shown high inhibitory effects in vitro for their antiproliferative activity against several human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), highlighting their potential as antitumor agents (H. Shams, et al., 2010).

Antimicrobial and Antibacterial Evaluations

The synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus has been explored, showing significant reductions in reaction times and comparably higher yields under ultrasound irradiation. These newly synthesized compounds were evaluated for their antimicrobial activity against various strains, displaying promising activities at low minimum inhibitory concentrations (MIC) (N. Rezki, 2016).

Antioxidant Activities

A study evaluated the antioxidant activity of benzothiazole derivatives in the context of acetaminophen toxicity. The research demonstrated that certain compounds could inactivate reactive chemical species through their antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Laura C. Cabrera-Pérez, et al., 2016).

Anticonvulsant Activities

Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives has shown that these compounds exhibit outstanding activity in animal models of seizures, suggesting their potential as anticonvulsant medications. Specific derivatives have shown to rival the efficacy of established anticonvulsant drugs, like phenytoin, in preclinical models (H. Kohn, et al., 1993).

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O2S/c20-15-7-4-8-16(21)14(15)10-22-17(26)9-13-11-28-19(24-13)25-18(27)23-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNDMMIDXQAPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.